molecular formula C8H4ClF3N2 B150214 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 157764-10-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B150214
M. Wt: 220.58 g/mol
InChI Key: QSFVBRUYPUNIPH-UHFFFAOYSA-N
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Description

The compound "2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile" is a chemical of interest due to its potential as a building block in organic synthesis. It is related to various pyridine derivatives that have been synthesized for their applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported, which involves a multicomponent reaction including chloroacetonitrile, a compound structurally related to our compound of interest . Another study describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is a versatile intermediate for creating trifluoromethylated azaindazole derivatives . These methods highlight the importance of chloro and trifluoromethyl groups in pyridine chemistry for the synthesis of complex heterocycles.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, the structure of a zinc complex with acetonitrile and a pyridine-based ligand has been characterized, showing a six-coordinate cation with a tetradentate ligand and coordinated acetonitrile . This demonstrates the ability of pyridine and acetonitrile to form stable complexes with metals, which could be relevant for the coordination chemistry of our compound.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. The crystal structure of a compound consisting of pyridine-3-carbonitrile and chloranilic acid linked via hydrogen bonds has been studied, showing the formation of a centrosymmetric unit and further aggregation through weak hydrogen bonds . Additionally, the kinetics and mechanism of the reaction between phenyl chloroformates and pyridines in acetonitrile have been investigated, revealing insights into the reactivity of pyridine rings in the presence of electron-withdrawing groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile" are not detailed in the provided papers, the studies on related compounds suggest that the presence of chloro and trifluoromethyl groups can significantly influence the reactivity, stability, and hydrogen bonding capabilities of pyridine derivatives. These properties are crucial for their potential applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

1. Alkyne Coupling Reactions

In organometallic chemistry, this compound facilitates the formation of η6-coordinated arene and pyridine complexes through alkyne coupling reactions mediated by iron(II) complexes. It aids in the highly chemo- and regioselective [2 + 2 + 2] cycloaddition reactions of C⋮C and C⋮N triple bonds (Ferré, Toupet, & Guerchais, 2002).

2. Reaction with Dithiazolium Chloride

In organic synthesis, the reaction of this compound with 4,5-dichloro-1,2,3-dithiazolium chloride in the presence of pyridine produces benzensulfonate and other derivatives. This process is significant for creating specialized organic molecules (Plakas, Kalogirou, Kourtellaris, & Koutentis, 2022).

3. Lanthanide Podates Synthesis

It is also utilized in the synthesis of lanthanide podates with predetermined structural and photophysical properties. These are used in creating heterodinuclear d−f complexes with segmental ligands containing heterocyclic imines and carboxamide binding units (Piguet et al., 1996).

4. Luminescent Properties

This compound is part of the reaction leading to the synthesis of fluorescent probes for mercury ion. It's instrumental in producing novel imidazo[1,2-a]pyridine derivatives (Shao et al., 2011).

5. Creation of Condensed Pyrrolo[b]pyrazines

In heterocyclic chemistry, it's involved in reactions leading to the formation of condensed pyrrolo[b]pyrazines. This process typically involves heating in pyridine for intramolecular cyclization (Volovenko & Dubinina, 1999).

6. Solubility Studies

It has been studied for its solubility characteristics in various organic solvents. This research is crucial for understanding its interactions and behavior in different chemical environments (Wang, Xing, Xu, & Liu, 2018).

7. Analysis in HPLC

The compound has been analyzed using high-performance liquid chromatography (HPLC), indicating its importance in analytical chemistry for quantitative analysis (Wang Yue-feng, 2007).

Future Directions

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . This compound is also used in the synthesis of fluopyram, a pesticide .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVBRUYPUNIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585401
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

CAS RN

157764-10-8
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

314 g (1.13 mol, 1 eq.) of methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(cyano)acetate and 22 g (0.38 mol, 0.33 eq.) of sodium chloride are dissolved in a solution of 44 mL of water and 1.1 L of dimethyl sulphoxide. The reaction medium is stirred and heated at 160° C. Once all gas has been given off, the medium is cooled to ambient temperature. 1 L of water and 0.5 L of dichloromethane are added. After separation, the aqueous phase is extracted twice with 0.5 L of dichloromethane. The organic phase is washed twice with 0.5 L of water and dried over magnesium sulphate. After concentration, the crude product is diluted in 100 mL of dichloromethane and eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica. The filtrate is concentrated so as to produce [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PX Wang, Z Peng, X Wang, Y Lin, H Hong… - Chemical Engineering …, 2023 - Elsevier
Hydrogenation of nitriles is considered to be an atom-economic route in the pharmaceutical industry to synthesize amines, crucial building blocks in the fine chemical industry. However, …
Number of citations: 2 www.sciencedirect.com
李彬, 潘庆港, 姜爽, 张天永 - 化工进展, 2022 - hgjz.cip.com.cn
Abstract: In view of the problems of the current fluopyram intermediate (2-[3-chloro-5-(trifluoromethyl) pyridin-2-yl] ethanamine (5)) synthesis route, complicated operation, low product …
Number of citations: 0 hgjz.cip.com.cn

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